molecular formula C21H17N3O4S B2450597 Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate CAS No. 851130-20-6

Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate

Cat. No.: B2450597
CAS No.: 851130-20-6
M. Wt: 407.44
InChI Key: QKCRQGTWTAAACH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro[3,2-d]pyrimidine structure.

    Thioether Formation:

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, typically using acetic anhydride or a similar reagent.

    Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: The unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioether and acetamido groups enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate:

    This compound analogs: Compounds with slight modifications in the benzofuro[3,2-d]pyrimidine core or substituents, which may exhibit different biological activities or properties.

Uniqueness

This compound stands out due to its specific combination of functional groups and the benzofuro[3,2-d]pyrimidine core, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 4-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-29-20-19-18(22-12-23-20)15-5-3-4-6-16(15)28-19/h3-10,12H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCRQGTWTAAACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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